molecular formula C27H21ClN2 B13987194 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole CAS No. 168830-92-0

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole

Cat. No.: B13987194
CAS No.: 168830-92-0
M. Wt: 408.9 g/mol
InChI Key: KFYBNFKRHZJAGU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a chloromethyl group and a triphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with chloromethylating agents in the presence of a base. The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Friedel-Crafts Reactions: The triphenylmethyl group can be involved in further Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(azidomethyl)-1-(triphenylmethyl)-1H-benzimidazole.

Scientific Research Applications

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Triphenylmethyl)-1H-benzimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-1H-benzimidazole: Lacks the triphenylmethyl group, which may reduce its binding affinity for certain targets.

Uniqueness

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is unique due to the presence of both the chloromethyl and triphenylmethyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

168830-92-0

Molecular Formula

C27H21ClN2

Molecular Weight

408.9 g/mol

IUPAC Name

5-(chloromethyl)-1-tritylbenzimidazole

InChI

InChI=1S/C27H21ClN2/c28-19-21-16-17-26-25(18-21)29-20-30(26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,20H,19H2

InChI Key

KFYBNFKRHZJAGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4C=CC(=C5)CCl

Origin of Product

United States

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